molecular formula C9H13BrN2O2 B13070735 5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13070735
M. Wt: 261.12 g/mol
InChI Key: POGSDNWSWXFQSR-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C8H11BrN2O2 It is a derivative of pyridin-2-one, characterized by the presence of amino, bromo, methoxyethyl, and methyl groups

Preparation Methods

The synthesis of 5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyridin-2-one derivative, followed by the introduction of the methoxyethyl group through nucleophilic substitution. The amino group is then introduced via amination reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a debrominated product.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-Amino-3-bromo-1-(2-methoxyethyl)-4-methyl-1,2-dihydropyridin-2-one include other pyridin-2-one derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activities and applications

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

5-amino-3-bromo-1-(2-methoxyethyl)-4-methylpyridin-2-one

InChI

InChI=1S/C9H13BrN2O2/c1-6-7(11)5-12(3-4-14-2)9(13)8(6)10/h5H,3-4,11H2,1-2H3

InChI Key

POGSDNWSWXFQSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1N)CCOC)Br

Origin of Product

United States

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